(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 4-chlorophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a 4-chlorophenyl group using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The 4-chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid: Lacks the chlorine atom on the phenyl ring.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the 4-chlorophenyl group. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRQUWZTOVESX-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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